
Hexyl isocyanide
Overview
Description
Hexyl isocyanide (CAS: 15586-23-9, molecular formula: C₇H₁₃N) is an organonitrogen compound characterized by a linear hexyl chain attached to an isocyanide functional group (-NC). It is a colorless liquid with a purity of 99.29% (GC-MS) and is identified via GC-MS and ¹H-NMR . Isocyanides, including this compound, are critical intermediates in organic synthesis, particularly in multicomponent reactions like the Ugi reaction, where they contribute to forming peptidomimetics and heterocycles . Its linear alkyl chain imparts moderate lipophilicity, influencing solubility and reactivity in organic solvents.
Preparation Methods
Hexyl isocyanide can be synthesized through several methods:
Formylation of Primary Amines: One common method involves the formylation of hexylamine followed by dehydration.
Ugi Reaction: This multicomponent reaction involves the condensation of an amine, an aldehyde, a carboxylic acid, and an isocyanide.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and phase transfer catalysis can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Hexyl isocyanide undergoes various types of chemical reactions:
Reduction: Reduction of this compound can yield hexylamine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields isocyanates, while reduction yields amines .
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis:
Hexyl isocyanide serves as a crucial building block in organic synthesis, particularly in the formation of heterocycles. It is prominently utilized in multicomponent reactions (MCRs), such as the Ugi reaction, which allows for the rapid assembly of diverse molecular structures from simple starting materials. This capability makes this compound invaluable for synthesizing complex organic compounds efficiently .
Polymer Chemistry:
Recent studies have demonstrated the utility of this compound in polymer chemistry. It has been employed to synthesize various copolymers, including block copolymers that exhibit controlled molecular weights and narrow molecular weight distributions. These polymers have potential applications in coatings and specialty materials due to their tailored properties .
Biological Applications
Antimicrobial Properties:
this compound derivatives have been shown to possess significant antimicrobial activity. Research indicates that these compounds inhibit bacterial pathogens by covalently targeting essential metabolic enzymes. For instance, studies on Staphylococcus aureus revealed that certain this compound derivatives effectively reduced bacterial growth through specific mechanisms involving enzyme inhibition .
Drug Development:
The unique reactivity of this compound has led to its exploration in drug design. Its ability to form stable complexes with metal ions has been investigated for potential therapeutic applications. The development of new antimicrobial agents through isocyanide-based multicomponent reactions highlights its importance in addressing antibiotic resistance and discovering novel therapeutic compounds .
Industrial Applications
Specialty Chemicals Production:
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for the creation of diverse chemical products used in various applications, including coatings, adhesives, and other polymeric materials .
Case Studies
Mechanism of Action
The mechanism by which hexyl isocyanide exerts its effects involves covalent modification of target molecules. For example, in antimicrobial applications, this compound can covalently bind to the active sites of essential metabolic enzymes, inhibiting their function and leading to bacterial cell death . The molecular targets include enzymes involved in fatty acid biosynthesis and the hexosamine pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
A comparative analysis of hexyl isocyanide with structurally related isocyanides is summarized below:
Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Physical State | Key Structural Features |
---|---|---|---|---|---|
This compound | C₇H₁₃N | 15586-23-9 | 111.19 | Colorless liquid | Linear hexyl chain, terminal -NC group |
Methyl isocyanide | C₂H₃N | 593-75-9 | 41.05 | Not reported | Short methyl chain, high volatility |
Cyclothis compound | C₇H₁₁N | CYI (PDB ID) | 109.18 | Not reported | Cyclohexane ring, steric hindrance |
Key Observations :
- This compound’s linear chain enhances lipophilicity compared to methyl isocyanide, making it more soluble in nonpolar solvents.
- Methyl isocyanide ’s low molecular weight and volatility limit its utility in reactions requiring controlled conditions .
This compound
- Participates in palladium-catalyzed insertions and cycloadditions to form nitrogen heterocycles .
- Used in the synthesis of 3H-quinazolin-4-ones, demonstrating versatility in constructing fused ring systems .
Methyl Isocyanide
- Primarily employed in small-scale reactions due to its volatility.
Cyclothis compound
- Steric bulk slows reactions with bulky electrophiles but stabilizes transition states in ring-forming reactions. Used in coordination chemistry for ligand synthesis .
Research Findings and Data Gaps
- This compound ’s boiling point, melting point, and solubility data are absent in the provided evidence, necessitating extrapolation from structural analogs.
- Comparative studies on the cytotoxicity of alkyl isocyanides are lacking but critical for industrial safety protocols.
Biological Activity
Hexyl isocyanide, a member of the isocyanide family, has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and safety considerations.
This compound (C₆H₁₃N) is characterized by its isocyanide functional group, which imparts unique reactivity and biological properties. The compound exhibits significant metal-coordinating capabilities, making it valuable in biochemical applications.
Target Interactions
This compound primarily interacts with essential metabolic enzymes in bacteria. Studies have shown that it covalently targets cysteine residues at the active sites of these enzymes, leading to inhibition of bacterial growth. For instance, it has been demonstrated to inhibit Staphylococcus aureus by modifying enzymes involved in fatty acid biosynthesis and the hexosamine pathway .
Biochemical Pathways
The reactivity of this compound allows it to participate in various biochemical pathways. It can engage in base-catalyzed reactions with hydrogen-acidic compounds and form stable complexes with metal ions, influencing metabolic processes. The compound's electrophilic properties enable it to modify nucleophilic sites on proteins, leading to functional inhibition.
Antimicrobial Properties
This compound derivatives have been studied for their antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of several bacterial pathogens by disrupting key metabolic processes . The covalent modification of target proteins results in a loss of function that contributes to the bactericidal activity observed.
Table 1: Summary of Biological Activities
Study on Staphylococcus aureus
In a detailed study, this compound was shown to inhibit S. aureus by covalently modifying essential enzymes such as FabF and GlmS. The treatment led to significant destabilization of proteins involved in fatty acid biosynthesis, demonstrating a novel mechanism of action that could inform antibiotic development .
Research on Toxicity
Despite its potential therapeutic applications, this compound poses significant health risks. Exposure can lead to severe respiratory issues, including asthma and inflammation. Long-term exposure has been associated with carcinogenic effects due to its highly reactive nature .
Table 2: Toxicological Effects
Effect | Description | Reference |
---|---|---|
Respiratory Irritation | Causes asthma and inflammation | |
Carcinogenic Potential | Linked to cancer risk from prolonged exposure | |
Reactive Nature | Highly reactive with nucleophiles |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests rapid metabolism and excretion; however, its high reactivity can complicate traditional pharmacological assessments. Understanding its behavior in biological systems remains crucial for developing safe therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing hexyl isocyanide with high purity, and how can experimental reproducibility be ensured?
- Methodological Answer : this compound synthesis typically involves the Hoffman carbylamine reaction or palladium-catalyzed cyanations . To ensure reproducibility:
- Detailed Protocols : Document reaction conditions (temperature, solvent, catalyst loading) and purification steps (distillation, chromatography) in the main manuscript, with extended details in supplementary materials .
- Characterization : Use NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structure and purity. For novel compounds, provide full spectral data and comparison to literature values .
- Safety : Follow engineering controls (fume hoods) and PPE guidelines (gloves, goggles) as per chemical safety protocols .
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR vs. IR) when characterizing this compound?
- Methodological Answer :
- Cross-Validation : Compare data with established databases (e.g., SDBS, NIST Chemistry WebBook) and replicate experiments to rule out instrumental errors .
- Statistical Analysis : Apply error margins (e.g., ±0.1 ppm for NMR shifts) and report confidence intervals. Use multivariate analysis if spectral overlaps occur .
- Critical Evaluation : Discuss limitations in the "Results" section, such as solvent interference in IR, and justify conclusions with supporting evidence .
Advanced Research Questions
Q. How can this compound be utilized as a ligand in transition metal catalysis, and what methodological considerations are critical for analyzing its coordination behavior?
- Methodological Answer :
- Coordination Studies : Employ X-ray crystallography or EXAFS to determine bonding geometry. For in situ analysis, use UV-Vis and Raman spectroscopy to monitor ligand-metal interactions .
- Kinetic Profiling : Design stopped-flow experiments to measure binding constants (Kd) and compare reactivity with analogous isocyanides (e.g., cyclohexyl or phenyl derivatives) .
- Data Presentation : Tabulate crystallographic data (bond lengths, angles) and kinetic parameters (kobs, activation energy) in the main text, with raw datasets in supplementary files .
Q. What advanced strategies can resolve low reproducibility in surface-enhanced Raman spectroscopy (SERS) studies involving this compound?
- Methodological Answer :
- Substrate Optimization : Use nanostructured Au/Ag substrates with controlled roughness (AFM characterization) to enhance signal consistency. Calibrate using internal standards (e.g., pyridine) .
- Multivariate Analysis : Apply PCA or PLS algorithms to deconvolute overlapping SERS peaks and quantify adsorption isotherms .
- Reporting Standards : Include substrate preparation details (e.g., deposition time, annealing temperature) and statistical metrics (RSD%) in the "Methods" section .
Q. Data Presentation and Analysis
Example Table: Comparative Reactivity of this compound in Catalytic Systems
Reaction Type | Catalyst | Yield (%) | TOF (h⁻¹) | Reference |
---|---|---|---|---|
Cyanation | Pd(OAc)₂ | 92 | 450 | |
Hydroamination | AuNPs | 78 | 320 | |
Photoredox Coupling | Ru(bpy)₃²⁺ | 85 | 600 |
Q. Critical Methodological Guidelines
- Literature Review : Prioritize peer-reviewed journals for synthetic protocols and avoid tertiary sources (e.g., Wikipedia). Use tools like SciFinder to locate primary data on isocyanide reactivity .
- Experimental Design : Incorporate control experiments (e.g., catalyst-free reactions) and justify sample sizes using power analysis .
- Ethical Reporting : Disclose conflicts of interest and funding sources in the "Author Declarations" section .
Properties
IUPAC Name |
1-isocyanohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-3-4-5-6-7-8-2/h3-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJCOFYWVBNFET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329642 | |
Record name | Hexyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15586-23-9 | |
Record name | Hexyl isocyanide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141689 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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